2,5-Di(propan-2-yl)benzoyl fluoride is an organic compound classified as a benzoyl fluoride derivative. Its structure includes two isopropyl groups attached to the benzene ring at positions 2 and 5, with a benzoyl fluoride functional group. This compound is significant in organic synthesis and has applications in various scientific fields, including chemistry and biology.
The compound's molecular formula is , and it has a molecular weight of 208.27 g/mol. It is also known by its IUPAC name, 2,5-di(propan-2-yl)benzoyl fluoride, and has a CAS number of 57988-34-8. The synthesis of this compound typically involves the Friedel-Crafts acylation reaction using benzoyl chloride as the acylating agent and aluminum chloride as a catalyst.
2,5-Di(propan-2-yl)benzoyl fluoride falls under the category of aromatic compounds due to its benzene ring structure. It is also classified as a fluorinated organic compound, which can influence its reactivity and interactions with biological systems.
The primary method for synthesizing 2,5-di(propan-2-yl)benzoyl fluoride involves the Friedel-Crafts acylation reaction. The process can be summarized as follows:
In industrial settings, continuous flow reactors may be utilized for enhanced safety and efficiency during production.
The molecular structure of 2,5-di(propan-2-yl)benzoyl fluoride can be represented by its canonical SMILES notation: CC(C)C1=CC(=C(C=C1)C(C)C)C(=O)F
. The InChI key for this compound is XTQGXTXKTHPDKZ-UHFFFAOYSA-N
, which provides a unique identifier for chemical substances.
Property | Value |
---|---|
CAS Number | 57988-34-8 |
Molecular Formula | C13H17FO |
Molecular Weight | 208.27 g/mol |
IUPAC Name | 2,5-di(propan-2-yl)benzoyl fluoride |
InChI | InChI=1S/C13H17FO/c1-8(2)10-5-6-11(9(3)4)12(7-10)13(14)15/h5-9H,1-4H3 |
2,5-Di(propan-2-yl)benzoyl fluoride can participate in various chemical reactions:
The mechanism of action for 2,5-di(propan-2-yl)benzoyl fluoride involves its electrophilic nature due to the presence of the benzoyl fluoride group. This group can react with nucleophilic sites on enzymes or proteins:
The physical properties of 2,5-di(propan-2-yl)benzoyl fluoride include:
Key chemical properties include:
The applications of 2,5-di(propan-2-yl)benzoyl fluoride span various fields:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5